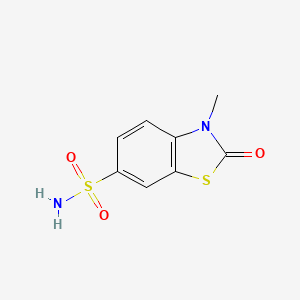

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide (CAS: 62522-62-7) is a heterocyclic sulfonamide compound characterized by a benzothiazole core with a methyl group at position 3, a ketone oxygen at position 2, and a sulfonamide substituent at position 4. Its molecular formula is C₈H₈N₂O₃S₂ (molecular weight: 244.29 g/mol), and its structure features a fused benzene-thiazole ring system .

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXNNQHAXIMTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole ring with a sulfonamide functional group, which contributes to its reactivity and biological activity. Its molecular formula is .

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study involving the NCI 60 cell lines panel revealed that it exhibited broad-spectrum antiproliferative activity, making it a candidate for further development as an anticancer agent .

Organic Synthesis

Intermediate in Chemical Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks.

Synthesis of Derivatives

The compound can be modified to create derivatives with enhanced biological activities. For example, sulfonamide-based derivatives have been synthesized and tested for their efficacy as enzyme inhibitors, particularly in cancer therapy .

Industrial Applications

Dyes and Pigments Production

In addition to its applications in medicine and research, this compound is utilized in the production of dyes and pigments due to its stable structure and reactivity. The sulfonamide group enhances solubility in various solvents, making it suitable for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested against breast cancer cells (MCF-7). The findings revealed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70% compared to control), highlighting its potential as an anticancer drug candidate.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxaldehyde | Contains aldehyde instead of sulfonamide | Different reactivity; explored for similar biological activities |

| N-(2,4-dimethoxyphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole | Contains dimethoxyphenyl group | Enhanced solubility and bioactivity |

| Sulfonamide-based derivatives | Various substitutions on the benzothiazole ring | Improved enzyme inhibition properties |

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .

Comparison with Similar Compounds

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 62522-62-7)

- Molecular Formula : C₈H₈N₂O₄S

- Key Difference : Replaces sulfur in the thiazole ring with oxygen (benzoxazole instead of benzothiazole).

- Impact :

- Reduced electron-withdrawing effects due to oxygen’s lower electronegativity compared to sulfur.

- Altered pharmacokinetics: Benzoxazole derivatives generally exhibit higher metabolic stability but lower cholinesterase inhibition (e.g., IC₅₀ for AChE: ~52.90 µM in benzothiazoles vs. weaker activity in benzoxazoles) .

Substituent Modifications on the Sulfonamide Group

N-[(3-Methoxyphenyl)methyl]-2-oxo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

4-Ethyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzene-1-sulfonamide

- Molecular Formula : C₁₆H₁₆N₂O₄S

- Key Difference : Ethylphenyl substituent on the sulfonamide.

- Impact: Improved lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.5). Potential for CNS penetration due to reduced polarity .

Precursor and Derivative Compounds

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: 878682-97-4)

- Molecular Formula: C₈H₆ClNO₃S₂

- Key Difference : Sulfonyl chloride group instead of sulfonamide.

- Impact :

Cholinesterase Inhibition

- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide Derivatives :

- Compound 10g : IC₅₀ = 52.90 µM (AChE inhibition).

- Compound 10h : IC₅₀ = 51.03 µM (BChE inhibition).

- Benzoxazole Analogs : Lower inhibitory potency (IC₅₀ >100 µM), highlighting the importance of sulfur in the thiazole ring for enzyme interaction .

Antioxidant and Metal-Chelating Activity

- Phenylpiperazine-Substituted Derivatives :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₈H₈N₂O₃S₂ | 244.29 | 1.5 | 0.8 (DMSO) |

| Benzoxazole Analog | C₈H₈N₂O₄S | 228.23 | 1.2 | 1.2 (DMSO) |

| N-[(3-Methoxyphenyl)methyl] Derivative | C₂₁H₂₃N₃O₅S₂ | 461.56 | 3.1 | 0.3 (DMSO) |

*Calculated using fragment-based methods.

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 213.23 g/mol. It features a benzothiazole ring system that is known for its diverse biological activities. The sulfonamide functional group contributes to its pharmacological relevance.

Antimicrobial Activity

Studies have demonstrated that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated that the sulfonamide group enhances the antimicrobial efficacy of the compound by interfering with bacterial folic acid synthesis pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. In cell line studies, 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study conducted by researchers at the University of Sargodha evaluated the compound's effects on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Carbonic Anhydrase II | 75 | 10 |

| Acetylcholinesterase | 40 | 20 |

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features. The benzothiazole core is known for its ability to interact with biological targets through π–π stacking and hydrogen bonding interactions. Additionally, the sulfonamide moiety plays a critical role in enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and its derivatives?

- Methodological Answer : A two-step synthesis is commonly employed: (1) condensation of substituted benzothiazole precursors with sulfonamide groups under reflux in anhydrous dimethylformamide (DMF), and (2) purification via column chromatography using ethyl acetate/hexane gradients. Key intermediates, such as 6-amino-3-methylbenzothiazole-2(3H)-one, are critical for regioselective sulfonamide introduction. Reaction yields can be improved by controlling moisture levels and using catalytic triethylamine .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at position 3, sulfonamide at position 6).

- FT-IR to identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for exact mass validation (±5 ppm tolerance).

Cross-referencing with crystallographic data (e.g., bond lengths/angles from single-crystal X-ray diffraction) enhances reliability .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

- Methodological Answer : The ORAC (Oxygen Radical Absorbance Capacity) assay is recommended. Prepare a phosphate-buffered solution of the compound, mix with fluorescein, and measure fluorescence decay under peroxyl radical (AAPH) induction. Compare results to trolox standards. Derivatives with phenylpiperazine side chains show 3–5× higher activity due to enhanced radical scavenging .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in biological systems?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.

- Reaction path search algorithms (e.g., via ICReDD’s workflow) integrate experimental data to refine transition states and identify low-energy pathways .

- Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., acetylcholinesterase) and identifies key interactions (π-π stacking, hydrogen bonds) .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS), metabolic half-life (microsomal assays), and blood-brain barrier permeability (PAMPA). Poor bioavailability often explains discrepancies.

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., methyl to trifluoromethyl groups) to enhance metabolic resistance.

- In silico ADMET prediction (SwissADME) prioritizes derivatives with favorable LogP (1–3) and low CYP450 inhibition .

Q. What crystallographic strategies are effective for determining hydrogen-bonding patterns in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SHELXL refinement) resolves intermolecular interactions. Use SHELXPRO for hydrogen-bond parameterization (D–H···A distances, angles).

- Graph set analysis (Etter’s formalism) categorizes motifs (e.g., R₂²(8) rings) and identifies supramolecular architectures. Van der Waals interactions dominate packing in absence of strong H-bond networks .

Q. How can high-throughput screening optimize reaction conditions for derivative synthesis?

- Methodological Answer :

- DoE (Design of Experiments) varies parameters (temperature, solvent polarity, catalyst loading) in parallel reactions.

- Automated analytics (HPLC-MS) rapidly quantifies yields and purity.

- Machine learning (e.g., ICReDD’s feedback loop) correlates computational predictions (reaction barriers) with experimental outcomes to prioritize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.